Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate
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Overview
Description
1,3,4-Thiadiazole is a heterocyclic compound that forms a large part of organic chemistry and is of immense importance biologically and industrially . It’s a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .
Synthesis Analysis
1,3,4-Thiadiazole derivatives can be synthesized using various methods. For instance, a series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials .Molecular Structure Analysis
The molecular structure of a compound determines its requirement for various pharmacological activities. The majority of pharmaceuticals and biologically active agrochemicals are heterocyclic . One striking structural feature inherent to heterocycles lies in their ability to manifest substituents around a core scaffold in defined three-dimensional representations .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives are diverse and can lead to a wide range of therapeutic activities. For instance, the reaction of N - (4-nitrophenyl)acetohydrazonoyl bromide with 2- [ (methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various analytical techniques such as 1 H NMR, 13 C NMR, IR, MS, and elemental analysis .Scientific Research Applications
Synthesis and Biological Activities
Compounds with structures incorporating elements like 1,3,4-thiadiazole, piperazine, and related functionalities have been synthesized and evaluated for different biological activities:
Antimicrobial Activity : Novel thiadiazole and piperazine derivatives demonstrate significant antibacterial and antifungal effects, highlighting their potential as therapeutic agents against various microbial infections (Xia, 2015); (Qi, 2014).
Anticancer Activity : Research on thiadiazole-piperazine conjugates has also shown promising anticancer properties, indicating their potential application in cancer therapy (Kumar et al., 2014); (El-Masry et al., 2022).
Antiviral and Anti-TMV Activity : Derivatives have shown efficacy against tobacco mosaic virus, suggesting potential applications in agricultural biotechnology to protect crops from viral diseases (Reddy et al., 2013).
Antidiabetic Activity : Piperazine derivatives have been identified as potent antidiabetic compounds, offering a new approach to diabetes management through the modulation of glucose homeostasis (Le Bihan et al., 1999).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-22-15(21)12-4-2-11(3-5-12)14(20)19-8-6-18(7-9-19)13-10-16-23-17-13/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWSVSPKNYHBKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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